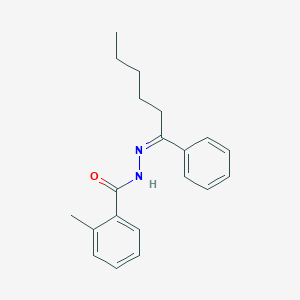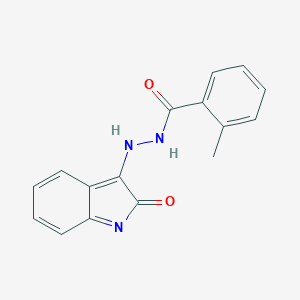![molecular formula C25H16BrNO4 B326495 17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B326495.png)
17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid is a complex organic compound with a unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.
Industry: The compound’s stability and reactivity make it suitable for use in material science and the development of advanced materials .
作用機序
The mechanism of action of 17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features .
類似化合物との比較
Similar Compounds
- 17-Oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione : This compound shares a similar pentacyclic structure but lacks the bromophenyl group and carboxylic acid functionality .
- (15R,19S)-17-Oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione : Another structurally related compound with slight variations in stereochemistry and functional groups .
Uniqueness
The presence of the bromophenyl group and carboxylic acid functionality in 17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid distinguishes it from similar compounds.
特性
分子式 |
C25H16BrNO4 |
|---|---|
分子量 |
474.3 g/mol |
IUPAC名 |
17-(4-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid |
InChI |
InChI=1S/C25H16BrNO4/c26-13-9-11-14(12-10-13)27-22(28)20-19-15-5-1-3-7-17(15)25(24(30)31,21(20)23(27)29)18-8-4-2-6-16(18)19/h1-12,19-21H,(H,30,31) |
InChIキー |
QSHISEQJQUDMGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C(=O)O)C(=O)N(C4=O)C6=CC=C(C=C6)Br |
正規SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C(=O)O)C(=O)N(C4=O)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(4-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B326415.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide](/img/structure/B326418.png)




![4-[(2-oxoindol-3-yl)amino]benzamide](/img/structure/B326426.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-furylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B326429.png)
![2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]isoindole-1,3-dione](/img/structure/B326431.png)


![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B326436.png)
![(6E)-2-methoxy-6-[[4-[4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-methylphenyl]-2-methylanilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326437.png)
